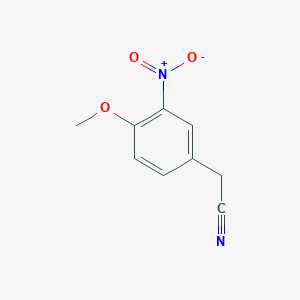

2-(4-Methoxy-3-nitrophenyl)acetonitrile

Description

2-(4-Methoxy-3-nitrophenyl)acetonitrile is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol. This compound is known for its distinct structure, which includes a methoxy group, a nitro group, and an acetonitrile group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

2-(4-methoxy-3-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9-3-2-7(4-5-10)6-8(9)11(12)13/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDVPWJWKGREOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480816 | |

| Record name | 2-(4-methoxy-3-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56245-07-9 | |

| Record name | 2-(4-methoxy-3-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-nitrophenyl)acetonitrile typically involves the nitration of 2-(4-methoxyphenyl)acetonitrile. One common method includes dissolving 2-(4-methoxyphenyl)acetonitrile in acetonitrile, followed by the addition of trifluoroacetic acid and potassium nitrate at a low temperature of -10°C. The mixture is then stirred to complete the nitration reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate the substitution of the methoxy group.

Major Products

Reduction: The major product of the reduction reaction is 2-(4-amino-3-methoxyphenyl)acetonitrile.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

Medicinal Chemistry

2-(4-Methoxy-3-nitrophenyl)acetonitrile has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Antiproliferative Activity: Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of leukemia cells, suggesting its potential as an anticancer agent .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations:

- Reactivity: The presence of the nitro group makes it an excellent electrophile in nucleophilic substitution reactions. It can also participate in coupling reactions, forming more complex structures useful in drug design .

Structure-Activity Relationship (SAR) Studies

In drug discovery, understanding the relationship between chemical structure and biological activity is crucial. This compound has been used in SAR studies to optimize the efficacy of related compounds.

- Optimization Studies: Research has focused on modifying the aryl groups and assessing their impacts on biological activity, leading to more effective derivatives with improved pharmacological profiles .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives of this compound against different cancer cell lines, including MOLT-4 (leukemia) and A549 (lung carcinoma). The results demonstrated that certain modifications to the original structure enhanced cytotoxicity significantly, indicating its potential as a lead compound in cancer therapy .

Case Study 2: Synthesis and Characterization

Another research project focused on synthesizing new derivatives based on this compound. The study involved various synthetic routes that highlighted the versatility of the compound in creating novel structures with improved biological activities. Characterization techniques such as NMR and mass spectrometry were employed to confirm the structures of synthesized compounds .

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can also participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

2-(4-Nitrophenyl)acetonitrile: Similar structure but lacks the methoxy group.

2-(4-Methoxyphenyl)acetonitrile: Similar structure but lacks the nitro group.

Uniqueness

2-(4-Methoxy-3-nitrophenyl)acetonitrile is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

2-(4-Methoxy-3-nitrophenyl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Understanding its biological properties can aid in the development of therapeutic agents, particularly in the context of diseases such as cancer and infectious diseases. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.

- Molecular Formula : C10H10N2O3

- CAS Number : 56245-07-9

- Molecular Weight : 218.20 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group is known to enhance the lipophilicity of the compound, facilitating cellular uptake and interaction with intracellular targets.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains, including Bacillus subtilis and Micrococcus luteus .

- Antiparasitic Activity : A study highlighted the potential of nitro-substituted compounds in treating parasitic infections such as cryptosporidiosis, where structure-activity relationship (SAR) studies indicated that electron-withdrawing groups enhance potency .

- Cytotoxicity : The compound's cytotoxic effects have been evaluated in vitro, showing selective toxicity towards cancer cell lines while sparing normal cells, which is crucial for therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Bacillus subtilis | Inhibition of growth | |

| Antiparasitic | Cryptosporidium | EC50 = 0.17 μM | |

| Cytotoxicity | HCT-8 cells | Selective toxicity |

Case Studies

- Antimicrobial Efficacy : In a study focusing on nitro derivatives from Arctic ice bacteria, compounds similar to this compound demonstrated significant antimicrobial activity against various strains, suggesting a potential application in developing new antibiotics .

- Antiparasitic Research : A recent investigation into aryl acetamides revealed that modifications in the molecular structure significantly affected their efficacy against Cryptosporidium, highlighting the importance of the nitro group in enhancing biological activity .

- Cytotoxicity Assessment : Research conducted on various cell lines indicated that this compound exhibited a clean safety profile against cytochrome P450 enzymes while maintaining potent cytotoxic effects against cancer cells, making it a promising candidate for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.